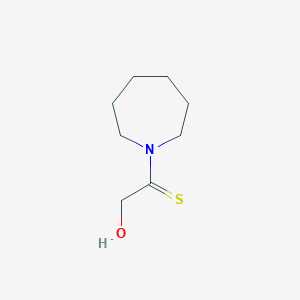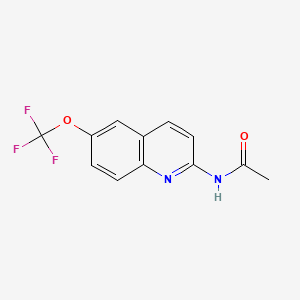
N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 It is characterized by the presence of a quinoline ring substituted with a trifluoromethoxy group at the 6-position and an acetamide group at the 2-position
Méthodes De Préparation
The synthesis of N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide typically involves the reaction of 6-(trifluoromethoxy)quinoline with acetic anhydride in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as controlling the temperature, reaction time, and the concentration of reactants.
Analyse Des Réactions Chimiques
N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetamide group to an amine group, resulting in the formation of N-(6-(trifluoromethoxy)quinolin-2-yl)amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The acetamide group may also play a role in stabilizing the compound’s interaction with its targets, thereby enhancing its efficacy .
Comparaison Avec Des Composés Similaires
N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide can be compared with other quinoline derivatives, such as:
6-(Trifluoromethoxy)quinoline: Lacks the acetamide group, which may result in different biological activities and chemical properties.
N-(6-Methoxyquinolin-2-yl)acetamide: Contains a methoxy group instead of a trifluoromethoxy group, which can affect its reactivity and biological activity.
N-(6-(Trifluoromethyl)quinolin-2-yl)acetamide: Has a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in the presence of both the trifluoromethoxy and acetamide groups, which contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H9F3N2O2 |
|---|---|
Poids moléculaire |
270.21 g/mol |
Nom IUPAC |
N-[6-(trifluoromethoxy)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)16-11-5-2-8-6-9(19-12(13,14)15)3-4-10(8)17-11/h2-6H,1H3,(H,16,17,18) |
Clé InChI |
LKMTWGDMBULKHY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine](/img/structure/B14132539.png)
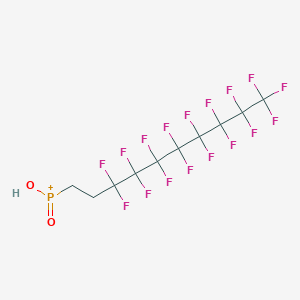
![5,8-Dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14132561.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B14132567.png)

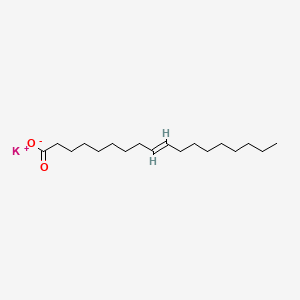
![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)

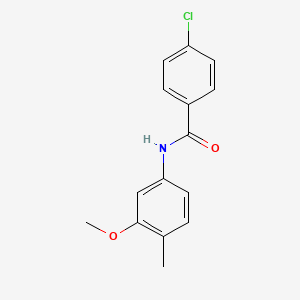
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)

